molecular formula C23H20ClN3OS B2563600 3-allyl-2-((4-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1112444-44-6

3-allyl-2-((4-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2563600
CAS No.: 1112444-44-6
M. Wt: 421.94
InChI Key: NOWJUTNBYYUXIB-UHFFFAOYSA-N
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Description

Thienopyrimidines, which include structures similar to the one you provided, are characterized by various therapeutic activities such as antimicrobial , antitubercular , antifungal , antiviral , anti-avian influenza , anti-inflammatory , antidiabetic , antioxidant , and anticancer .


Synthesis Analysis

The synthesis of similar compounds, like thieno[2,3-d]pyrimidines, often starts with the reaction of an amino-thiophene-carboxylate with urea . The next step involves the synthesis of a dichlorothieno[2,3-d]pyrimidine under the action of POCl3 . This is then treated with different amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by 1H and 13C NMR, and mass spectrometry data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically characterized by NMR spectrometry .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized by their melting points and NMR spectra .

Scientific Research Applications

Synthetic Applications and Medicinal Chemistry

Related research efforts have explored the synthesis and biological evaluation of compounds with similar pyrimidine cores, highlighting their relevance in the development of antiviral, antibacterial, and antitumor agents. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized and evaluated for their antiviral activity, particularly against human immunodeficiency virus (HIV-1) and herpes simplex virus (HSV) (Khalifa & Al-Omar, 2014); (Legraverend et al., 1985). These studies indicate the potential of pyrrolo[2,3-d]pyrimidine derivatives in medicinal chemistry, particularly in designing new therapeutic agents.

Organic Chemistry and Catalysts

In organic chemistry, the structural motif of such compounds is crucial for catalytic applications, including palladium-catalyzed aminoallylation reactions, which are fundamental in constructing complex organic molecules (Aoyagi, Nakamura, & Yamamoto, 2002). This illustrates the importance of pyrrolo[2,3-d]pyrimidine derivatives in synthetic methodologies, enabling the development of novel synthetic routes for complex molecules.

Nonlinear Optical Properties

Furthermore, the investigation of related pyrimidine derivatives for their nonlinear optical properties highlights the role of such compounds in materials science. Studies on thiopyrimidine derivatives have provided insights into their potential applications in nonlinear optics and electronic materials, suggesting that modifications to the pyrimidine core can significantly impact the optical and electronic properties of these molecules (Hussain et al., 2020).

Mechanism of Action

While the specific mechanism of action for your compound is not mentioned, similar compounds have been docked against enzymes like acetyl-CoA carboxylase for their antimicrobial activity .

Future Directions

The future directions for these compounds could involve further exploration of their biological and pharmacological activities, including antibacterial, antitumor, and antidiabetic activities . Additionally, more research could be done to improve the synthesis process and yield of these compounds .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS/c1-3-13-27-22(28)21-20(19(14-26(21)2)17-7-5-4-6-8-17)25-23(27)29-15-16-9-11-18(24)12-10-16/h3-12,14H,1,13,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWJUTNBYYUXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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